Cas no 2228434-70-4 (4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole)

4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole structure
2228434-70-4 structure
商品名:4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
CAS番号:2228434-70-4
MF:C8H13N3O
メガワット:167.208321332932
CID:6240655
PubChem ID:165761408

4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
    • 2228434-70-4
    • EN300-1765242
    • インチ: 1S/C8H13N3O/c1-6-8(5-11(2)10-6)12-7-3-9-4-7/h5,7,9H,3-4H2,1-2H3
    • InChIKey: AIROOROZXBDKFC-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CN(C)N=C1C)C1CNC1

計算された属性

  • せいみつぶんしりょう: 167.105862047g/mol
  • どういたいしつりょう: 167.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1765242-10.0g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
10g
$5652.0 2023-06-03
Enamine
EN300-1765242-0.25g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
0.25g
$1209.0 2023-09-20
Enamine
EN300-1765242-1.0g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
1g
$1315.0 2023-06-03
Enamine
EN300-1765242-5g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
5g
$3812.0 2023-09-20
Enamine
EN300-1765242-1g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
1g
$1315.0 2023-09-20
Enamine
EN300-1765242-0.05g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
0.05g
$1104.0 2023-09-20
Enamine
EN300-1765242-10g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
10g
$5652.0 2023-09-20
Enamine
EN300-1765242-0.5g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
0.5g
$1262.0 2023-09-20
Enamine
EN300-1765242-2.5g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
2.5g
$2576.0 2023-09-20
Enamine
EN300-1765242-5.0g
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
2228434-70-4
5g
$3812.0 2023-06-03

4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole 関連文献

4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazoleに関する追加情報

Introduction to 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole (CAS No. 2228434-70-4)

4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2228434-70-4, has garnered attention due to its promising applications in medicinal chemistry and drug discovery. The molecular structure of this compound incorporates a pyrazole core substituted with an azetidine moiety, which contributes to its distinct chemical and pharmacological properties.

The pyrazole ring is a heterocyclic aromatic compound that is widely recognized for its versatility in medicinal chemistry. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the azetidin-3-yloxy group in 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole introduces additional functionalization, which can modulate its pharmacokinetic and pharmacodynamic profiles. This structural feature makes the compound a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole and biological targets. Studies have demonstrated that the compound can interact with various enzymes and receptors, suggesting potential applications in the treatment of metabolic disorders and inflammatory diseases. The dimethyl substitution on the pyrazole ring enhances lipophilicity, which is crucial for drug bioavailability and membrane permeability.

One of the most intriguing aspects of 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole is its potential role in modulating immune responses. Emerging research indicates that this compound may exhibit immunomodulatory effects by interacting with immune cell surface receptors. Such interactions could lead to the development of new strategies for treating autoimmune diseases and chronic inflammation. The azetidine ring further contributes to the compound's ability to engage with biological systems, providing multiple sites for functionalization and interaction.

In vitro studies have shown that 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole exhibits significant inhibitory activity against certain kinases involved in cancer progression. The pyrazole core is known to disrupt signaling pathways that are critical for tumor growth and metastasis. By targeting these pathways, the compound may offer a novel approach to cancer therapy. Additionally, its structural similarity to known antineoplastic agents suggests that it could be a valuable candidate for further development in oncology research.

The synthesis of 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.

The pharmacokinetic properties of 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole are another area of active investigation. Research has focused on understanding how the compound is metabolized and eliminated by the body. This information is critical for optimizing dosing regimens and minimizing potential side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing the metabolic pathways of this compound.

Future directions in the study of 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole include exploring its potential in combination therapies with other drugs. Combination therapy is often more effective than single-agent treatment because it can target multiple aspects of disease pathogenesis. Preliminary data suggest that this compound may synergize with existing treatments for inflammatory diseases and cancer, leading to improved patient outcomes.

The regulatory landscape for pharmaceutical compounds like 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole is stringent but well-established. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing this compound through clinical trials and eventual market approval. Collaborations between academic institutions, biotechnology companies, and regulatory agencies are crucial for navigating these complex requirements.

In conclusion,4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole (CAS No. 2228434-70-4) represents a promising candidate in pharmaceutical research due to its unique structure and potential biological activities. Ongoing studies are aimed at elucidating its mechanisms of action and optimizing its pharmacological properties. As research continues to uncover new applications for this compound,it holds significant promise for contributing to advancements in medicine.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.